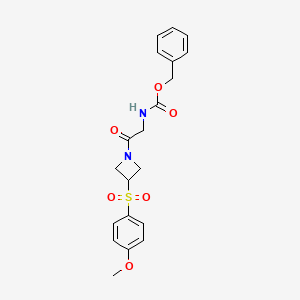

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. They have the general structure R1-O(C=O)NHR2, where R1 and R2 can be a variety of different groups . The compound also contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The presence of a methoxyphenyl group suggests that this compound might have some aromatic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the azetidine ring and the carbamate group. Azetidine rings are known to impart rigidity to the molecular structure due to their cyclic nature . The carbamate group could potentially form hydrogen bonds with other molecules, which could influence the compound’s solubility and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could increase its polarity, potentially making it more soluble in polar solvents .Scientific Research Applications

Synthesis and Antibacterial Properties

Synthesis of Monobactams : A key intermediate for monobactam analogues, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone, was synthesized and converted into monobactams having a methoxyethyl group at the C-4 position of the β-lactam ring. These compounds demonstrated strong activity against a variety of gram-negative bacteria, showing promise as antibacterial agents. The study highlights the excellent stability of the 4-methoxyethyl derivatives to β-lactamases (Yamashita et al., 1988).

Novel Azetidinone Derivatives : Research on azetidin-2-one derivatives containing aryl sulfonate moiety revealed that these compounds have significant anti-inflammatory and anti-microbial activity, which could be beneficial for developing new therapeutic agents (Kendre et al., 2012).

Antimicrobial Activity of Schiff Bases and 2-Azetidinones : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one were synthesized and showed good antibacterial and antifungal activities. Compounds with chloro and methoxy groups exhibited enhanced antimicrobial activity (Patel & Patel, 2011).

Antimicrobial and Anti-inflammatory Synthesis

- Antimicrobial and Anti-Inflammatory Azetidinones : Novel synthesis techniques for azetidin-2-one derivatives demonstrated both anti-inflammatory and antimicrobial activities. These findings suggest the potential of these compounds in creating new treatment options for bacterial and inflammatory conditions (Prajapati & Thakur, 2014).

Mechanism of Action

Target of Action

Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Mode of Action

They bind to the active site of the transpeptidase, inhibiting the cross-linking of the bacterial cell wall and leading to cell death .

Biochemical Pathways

The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive bacteria .

Result of Action

Β-lactam antibiotics, in general, cause bacterial cell death by inhibiting cell wall synthesis .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

benzyl N-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6S/c1-27-16-7-9-17(10-8-16)29(25,26)18-12-22(13-18)19(23)11-21-20(24)28-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXPDPIFJDOYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)

![2-[(1-Ethenylpyrazol-4-yl)methyl-(1-ethylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2879965.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)

![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)

![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)